molecular formula C5H9BrO3 B1584128 Methyl 2-bromo-3-methoxypropanoate CAS No. 27704-96-7

Methyl 2-bromo-3-methoxypropanoate

Cat. No. B1584128
CAS RN: 27704-96-7
M. Wt: 197.03 g/mol
InChI Key: NVBLRKGCQVZDMQ-UHFFFAOYSA-N
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Patent
US03976678

Procedure details

To a solution of 45 g. of methanol (dried over magnesium) and 33.7 g. of methylacrylate was added 120 g. of mercuric acetate. The mixture was allowed to stand at room temperature for three days with occasional shaking (after this period a small amount of unreacted mercuric acetate remained). The reaction mixture was cooled in an ice-bath and a solution of 45 g. of potassium bromide in 150 ml. of water was added, dropwise with strirring, during 25 mins. The heavy white oil which separated was extracted with 20 ml. of chloroform and the aqueous layer extracted with two further 50 ml. portions of chloroform. The combined chloroform extracts were washed with four 60 ml. portions of distilled water, dried and filtered. The filtrate in a 600 ml. beaker was exposed to two No. 2 photoflood lamps which were mounted in suitable reflectors as near the surface of the solution as possible and maintained at 50° to 57°C whilst 56.3 g. of bromine was added, with stirring, at such a rate as to keep up with its consumption. When all the bromine had been consumed, the reaction mixture as cooled for 15 mins. in an ice-bath and the precipitated mercuric bromide was removed by filtration and washed carefully with chloroform. The filtrate was concentrated under reduced pressure to yield an oil. Infra-red and proton NMR spectroscopy confirmed the desired product was obtained. The product, Methyl α-bromo-β-methoxy propionate (68.9 g., 100% yield based on bromine) showed a single peak by gas-liquid chromatography. It was desirable to freshly distil the product before use in the next reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[CH3:3][O:4][C:5](=[O:8])[CH:6]=[CH2:7].[Br-:9].[K+]>O>[Br:9][CH:6]([CH2:7][O:2][CH3:1])[C:5]([O:4][CH3:3])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=C)=O
Step Three
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The heavy white oil which separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with 20 ml
EXTRACTION
Type
EXTRACTION
Details
of chloroform and the aqueous layer extracted with two further 50 ml
WASH
Type
WASH
Details
The combined chloroform extracts were washed with four 60 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of distilled water, dried
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 50° to 57°C whilst 56.3 g
ADDITION
Type
ADDITION
Details
of bromine was added
CUSTOM
Type
CUSTOM
Details
at such a rate as to keep up with its consumption
CUSTOM
Type
CUSTOM
Details
When all the bromine had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture as cooled for 15 mins
Duration
15 min
CUSTOM
Type
CUSTOM
Details
in an ice-bath and the precipitated mercuric bromide was removed by filtration
WASH
Type
WASH
Details
washed carefully with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC(C(=O)OC)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.